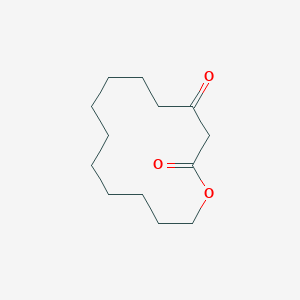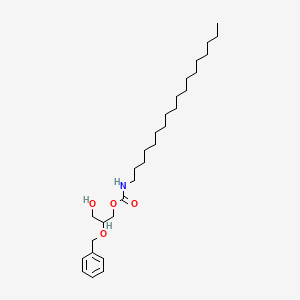![molecular formula C8H19O3PS B14415843 Diethyl [1-(methylsulfanyl)propyl]phosphonate CAS No. 82989-33-1](/img/structure/B14415843.png)
Diethyl [1-(methylsulfanyl)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(methylsulfanyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C8H19O3PS. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to an organic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)propyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of diethyl phosphite with 1-bromo-3-(methylthio)propane under reflux conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(methylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom yields diethyl [1-(methylsulfinyl)propyl]phosphonate or diethyl [1-(methylsulfonyl)propyl]phosphonate.
Substitution: Substitution reactions can produce a variety of phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Diethyl [1-(methylsulfanyl)propyl]phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the phosphonate group can enhance the bioavailability of active pharmaceutical ingredients.
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of diethyl [1-(methylsulfanyl)propyl]phosphonate involves its interaction with biological targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The sulfur atom in the methylsulfanyl group can also participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [1-(methylthio)propyl]phosphonate
- Diethyl [1-(methylsulfinyl)propyl]phosphonate
- Diethyl [1-(methylsulfonyl)propyl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)propyl]phosphonate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its oxidized counterparts. The compound’s ability to undergo both oxidation and substitution reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
82989-33-1 |
|---|---|
Molecular Formula |
C8H19O3PS |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-methylsulfanylpropane |
InChI |
InChI=1S/C8H19O3PS/c1-5-8(13-4)12(9,10-6-2)11-7-3/h8H,5-7H2,1-4H3 |
InChI Key |
YPFPXHRPUKZPIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(P(=O)(OCC)OCC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)

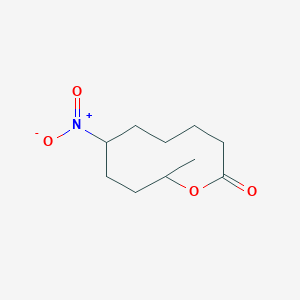
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
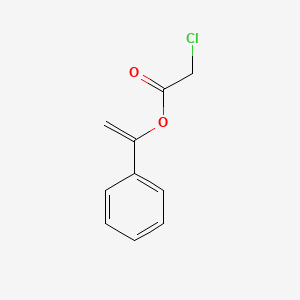
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
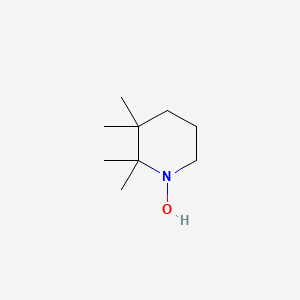
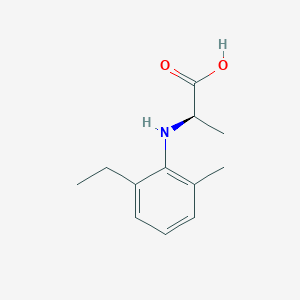
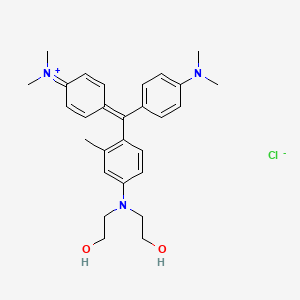
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
